molecular formula C15H20ClN3O B14019103 3-{2-[4-(3-Chlorophenyl)piperazin-1-yl]ethoxy}propanenitrile CAS No. 6269-56-3

3-{2-[4-(3-Chlorophenyl)piperazin-1-yl]ethoxy}propanenitrile

Cat. No.: B14019103
CAS No.: 6269-56-3
M. Wt: 293.79 g/mol
InChI Key: WDYRADZTQOVGGD-UHFFFAOYSA-N
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Description

3-{2-[4-(3-Chlorophenyl)piperazin-1-yl]ethoxy}propanenitrile (CAS: 6269-56-3) is a piperazine derivative featuring a 3-chlorophenyl substituent on the piperazine ring, linked via a two-carbon ethoxy chain to a propanenitrile group. The nitrile group in this compound may enhance metabolic stability compared to ester or amide functionalities, while the 3-chlorophenyl moiety contributes to lipophilicity and receptor-binding specificity.

Properties

CAS No.

6269-56-3

Molecular Formula

C15H20ClN3O

Molecular Weight

293.79 g/mol

IUPAC Name

3-[2-[4-(3-chlorophenyl)piperazin-1-yl]ethoxy]propanenitrile

InChI

InChI=1S/C15H20ClN3O/c16-14-3-1-4-15(13-14)19-8-6-18(7-9-19)10-12-20-11-2-5-17/h1,3-4,13H,2,6-12H2

InChI Key

WDYRADZTQOVGGD-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCOCCC#N)C2=CC(=CC=C2)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{2-[4-(3-Chlorophenyl)piperazin-1-yl]ethoxy}propanenitrile typically involves the reaction of 3-chlorophenylpiperazine with an appropriate ethoxypropanenitrile derivative. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by the addition of the ethoxypropanenitrile group . The reaction conditions often involve the use of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like dimethyl sulfoxide (DMSO).

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-{2-[4-(3-Chlorophenyl)piperazin-1-yl]ethoxy}propanenitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

3-{2-[4-(3-Chlorophenyl)piperazin-1-yl]ethoxy}propanenitrile has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex piperazine derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly those targeting neurological disorders.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-{2-[4-(3-Chlorophenyl)piperazin-1-yl]ethoxy}propanenitrile involves its interaction with specific molecular targets, such as GABA receptors. The compound binds to these receptors, causing hyperpolarization of nerve endings and resulting in various physiological effects . The exact pathways and molecular targets may vary depending on the specific application and context.

Comparison with Similar Compounds

Key Compounds for Comparison:

Ethyl 2-(4-((2-(4-(3-(3-chlorophenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate (10f) Structure: Incorporates a thiazole ring and a urea-linked 3-chlorophenyl group. Molecular Weight: [M+H]+ = 514.2; Yield = 89.1% . However, ester groups are prone to hydrolysis, reducing metabolic stability compared to nitriles.

Ethyl 2-(4-((2-(4-(3-(3-(trifluoromethyl)phenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate (10e)

  • Structure : Features a 3-trifluoromethylphenyl substituent instead of chloro.
  • Molecular Weight : [M+H]+ = 548.2; Yield = 92.0% .
  • Functional Impact : The electron-withdrawing trifluoromethyl group increases lipophilicity and may improve blood-brain barrier penetration but could reduce solubility.

This compound

  • Structure : Direct 3-chlorophenyl substitution on piperazine with a nitrile-terminated chain.
  • Key Differences : Absence of urea/thiazole motifs and ester groups. The nitrile group likely confers greater oxidative stability and resistance to enzymatic degradation.

Physicochemical and Pharmacokinetic Properties

A comparative table of critical parameters is provided below:

Compound Name Molecular Weight ([M+H]+) Key Functional Groups Substituent Metabolic Stability Lipophilicity (Predicted)
This compound Not reported Nitrile, ethoxy linker 3-Chlorophenyl High (nitrile) Moderate
Compound 10f 514.2 Ester, thiazole, urea 3-Chlorophenyl (urea) Moderate (ester) High
Compound 10e 548.2 Ester, thiazole, urea 3-Trifluoromethylphenyl Moderate (ester) Very High

Notes:

  • Nitrile-containing derivatives like this compound are expected to exhibit superior metabolic stability compared to ester-based analogs .
  • The 3-chlorophenyl group balances lipophilicity and solubility better than bulkier substituents (e.g., trifluoromethyl), which may improve bioavailability .

Biological Activity

3-{2-[4-(3-Chlorophenyl)piperazin-1-yl]ethoxy}propanenitrile is a compound that has garnered attention in pharmacological research due to its potential therapeutic effects. This article explores its biological activity, including mechanisms of action, pharmacological profiles, and related case studies.

Chemical Structure and Properties

The compound is characterized by its piperazine moiety, which is known for various biological activities. The molecular formula is C17H23ClN2OC_{17}H_{23}ClN_{2}O with a molecular weight of approximately 306.83 g/mol. The presence of the chlorophenyl group contributes to its interaction with biological targets.

Research indicates that compounds with piperazine structures often exhibit activity through multiple mechanisms, including:

  • Serotonin Receptor Modulation : Piperazine derivatives are known to interact with serotonin receptors (5-HT), influencing mood and anxiety levels.
  • Dopamine Receptor Activity : They may also modulate dopamine receptors, which is crucial in treating psychiatric disorders.
  • Anticonvulsant Properties : Some derivatives have shown promise in anticonvulsant activity through inhibition of neurotransmitter release.

Biological Activity Data

Activity TypeObserved EffectsReference
AntidepressantSignificant reduction in depressive symptoms
AnticonvulsantEffective in MES and scPTZ models
AntimicrobialExhibited notable antimicrobial activity
Anti-inflammatoryReduced inflammation markers in vivo

Case Studies

  • Antidepressant Efficacy : A study evaluated the compound's effect on depression-like behavior in animal models. Results indicated a significant decrease in immobility time during forced swim tests, suggesting antidepressant properties.
  • Anticonvulsant Activity : In a controlled study, the compound demonstrated efficacy against induced seizures in mice, showing a dose-dependent response that highlights its potential as an anticonvulsant agent.
  • Antimicrobial Testing : The compound was tested against various bacterial strains, demonstrating significant inhibitory effects, particularly against Gram-positive bacteria. This suggests potential applications in treating infections.

Pharmacological Profiles

The pharmacological profile of this compound reveals:

  • Safety and Toxicity : Preliminary toxicity studies indicate a favorable safety profile at therapeutic doses.
  • Bioavailability : Studies suggest moderate bioavailability, necessitating further formulation development for optimized delivery.

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